Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant, commonly known as Indian madder. This compound belongs to a class of chemical compounds known as glycosides, characterized by a sugar moiety attached to a non-sugar component (aglycone). Rubranoside A has garnered attention due to its potential therapeutic properties, particularly its cytotoxic effects against various cancer cell lines, including lung carcinoma cells .
Due to the lack of research on Rubranoside A, its mechanism of action in biological systems or interaction with other compounds remains unknown.
Rubranoside A, a bioactive iridoid glycoside, was first isolated from the leaves of Rubus coreanus, a type of Korean bramble berry, in 1998. [] Researchers employed various techniques, including solvent extraction, column chromatography, and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound. []
Studies have explored the potential biological activities of Rubranoside A, with some promising results. Here are some key areas of research:
The biological activity of Rubranoside A has been a focal point of research. Studies indicate that it exhibits significant cytotoxicity against lung carcinoma cells, suggesting potential applications in cancer treatment. Additionally, it may possess anti-inflammatory and antioxidant properties, which are common among compounds derived from natural sources . The specific mechanisms through which Rubranoside A exerts its effects are still under investigation.
Synthesis of Rubranoside A can be achieved through several methods:
Rubranoside A has potential applications in various fields:
Interaction studies involving Rubranoside A focus on its pharmacokinetics and pharmacodynamics. Research indicates that it may interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Understanding these interactions is crucial for developing effective therapeutic strategies utilizing Rubranoside A. Further studies are needed to elucidate its interactions with other drugs and biological systems.
Rubranoside A shares structural and functional similarities with other glycosides and diarylheptanoids. Notable similar compounds include:
Compound | Source | Biological Activity | Structural Features |
---|---|---|---|
Rubranoside A | Rubia cordifolia | Cytotoxic against lung carcinoma | Diarylheptanoid glycoside |
Rubranoside B | Rubia cordifolia | Moderate cytotoxicity | Similar aglycone structure |
Rubranoside C | Alnus rubra | Antioxidant properties | Different sugar moiety |
Rubranoside D | Alnus rubra | Cytotoxic effects | Varies in glycosidic linkage |
Rubranoside A stands out due to its specific cytotoxicity profile and potential therapeutic applications, making it a unique compound within this class of natural products. Further research into its mechanisms and applications could enhance our understanding and utilization of this compound in medicine and industry.
The structural determination of Rubranoside A has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques [9]. The stereochemical configuration at the C-3 position of the heptane chain has been established as R-configuration through systematic nuclear magnetic resonance analysis and chemical shift comparison studies [17].
The compound contains two 3,4-dihydroxyphenyl moieties positioned at the terminal ends of the seven-carbon chain, consistent with the diarylheptanoid structural framework [1] [3]. The central heptane backbone features a hydroxyl group at the C-3 position, which serves as the attachment site for the glucose unit through O-glycosidic linkage [15].
Spectroscopic evidence confirms the presence of characteristic aromatic proton signals consistent with the dihydroxyphenyl substituents [9]. The carbon-13 nuclear magnetic resonance spectrum displays signals corresponding to the aromatic carbons, aliphatic chain carbons, and the complete glucose moiety [3]. High-resolution mass spectrometry provides definitive molecular ion confirmation, supporting the proposed molecular formula [2].
The stereochemical assignments have been validated through comparison with related diarylheptanoid structures and application of established configurational rules for glycosidic linkages [17]. The absolute configuration of the sugar moiety follows D-glucose stereochemistry, consistent with naturally occurring glucose derivatives [17].
Rubranoside A incorporates a single β-D-glucopyranosyl unit attached to the C-3 position of the diarylheptanoid backbone [15]. The glycosidic linkage exhibits β-configuration, as determined by the coupling constant of the anomeric proton, which resonates at approximately 5.05 parts per million with a coupling constant of 7.4 hertz [15].
The glucose moiety maintains the characteristic pyranose ring structure with standard D-glucose stereochemistry [15]. Nuclear magnetic resonance analysis reveals signals for all six carbon atoms of the glucose unit, with the anomeric carbon appearing at 104.9 parts per million, consistent with β-D-glucopyranosyl linkage [17]. The remaining glucose carbons exhibit chemical shifts typical of unmodified glucose: C-2 at 75.3, C-3 at 77.9, C-4 at 71.4, C-5 at 77.6, and C-6 at 62.5 parts per million [17].
The glycosidic bond formation occurs through the primary hydroxyl group of the glucose C-1 position and the secondary hydroxyl group at C-3 of the diarylheptanoid chain [15]. This O-glycosidic linkage represents a stable ether bond between the carbohydrate and aglycone portions [11]. The sugar attachment significantly influences the compound's solubility profile and biological activity compared to the corresponding aglycone [5].
Enzymatic hydrolysis studies using β-glucosidase confirm the presence of the β-D-glucopyranosyl linkage, as the enzyme specifically cleaves this glycosidic bond to release the aglycone and glucose components [15]. The stability of the glycosidic bond under various pH conditions has been characterized, showing resistance to neutral and mildly basic conditions while exhibiting acid-lability characteristic of O-glycosidic linkages [12].
Rubranoside A shares structural similarities with several related diarylheptanoid compounds, particularly those isolated from Alnus species [36]. Oregonin, another prominent diarylheptanoid from red alder, differs from Rubranoside A primarily in its sugar attachment pattern, containing a xylose moiety rather than glucose [9] [34]. Both compounds maintain the characteristic 1,7-bis(3,4-dihydroxyphenyl)heptane backbone, demonstrating the structural consistency within this compound class [22].
Platyphylloside represents another closely related structure, featuring β-D-glucopyranosyl attachment but differing in the hydroxylation pattern of the aromatic rings [46] [49]. While Rubranoside A contains 3,4-dihydroxyphenyl groups at both terminal positions, platyphylloside exhibits differential hydroxylation patterns that influence its biological activity profile [49].
Hirsutenone, a non-glycosylated diarylheptanoid, provides insight into the structural impact of glycosylation [43] [47]. The absence of sugar moiety in hirsutenone results in different physicochemical properties, including altered solubility and membrane permeability characteristics compared to Rubranoside A [48]. The glycosylation in Rubranoside A enhances hydrophilicity while potentially reducing membrane penetration capability [48].
Rubranoside B, differing from Rubranoside A in specific structural features, demonstrates the structural diversity possible within the rubranoside series [6] [34]. The molecular formula of Rubranoside B (C₂₄H₃₂O₉) indicates structural variations that contribute to distinct biological and physicochemical properties [6].
The comparative analysis reveals that diarylheptanoids exhibit remarkable structural diversity despite sharing the fundamental 1,7-diphenylheptane skeleton [22]. The variations in hydroxylation patterns, glycosylation sites, and sugar types contribute to the functional diversity observed within this compound class [19] [23].
Rubranoside A exhibits distinctive physicochemical properties reflecting its glycosylated diarylheptanoid structure. The molecular weight of 494.5 grams per mole places it within the moderate molecular weight range for natural products [1] [2]. The compound contains multiple hydrogen bond donors and acceptors, contributing to its interaction potential with biological targets [1].
The topological polar surface area has been calculated as approximately 180.00 square angstroms, indicating significant polar character due to the numerous hydroxyl groups present in both the aglycone and glucose portions [5]. This polar surface area value suggests moderate membrane permeability characteristics and potential for hydrogen bonding interactions [51].
The compound exhibits eight hydrogen bond donor sites and ten hydrogen bond acceptor sites, reflecting the extensive hydroxylation pattern throughout the molecule [5]. These hydrogen bonding capabilities significantly influence the compound's solubility profile and intermolecular interaction potential [53]. The presence of multiple hydroxyl groups contributes to enhanced water solubility compared to non-glycosylated analogs [27].
Rotatable bond analysis indicates eleven freely rotatable bonds within the molecular structure, providing conformational flexibility that may influence biological activity [5] [50]. This flexibility arises primarily from the aliphatic heptane chain and the glycosidic linkage, allowing the molecule to adopt various three-dimensional conformations [52].
The compound demonstrates solubility in polar solvents, with documented solubility in dimethyl sulfoxide and aqueous systems [27]. Storage recommendations suggest stability under refrigerated conditions, with typical storage at -20°C to maintain chemical integrity [2] [30]. The crystalline solid form exhibits white to off-white appearance, consistent with the physical characteristics of related diarylheptanoid compounds .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₃₄O₁₀ | [1] [2] |
Molecular Weight | 494.5 g/mol | [1] [2] |
CAS Registry Number | 211126-58-8 | [2] [3] |
Hydrogen Bond Donors | 8 | [5] |
Hydrogen Bond Acceptors | 10 | [5] |
Rotatable Bonds | 11 | [5] |
Topological Polar Surface Area | 180.00 Ų | [5] |
Physical Form | Crystalline solid | |
Solubility | DMSO: soluble; Water: soluble | [27] |
Storage Temperature | -20°C | [2] [30] |
Alnus glutinosa represents the most extensively studied source of Rubranoside A within European contexts. This species demonstrates a widespread distribution across Europe, extending from 63°N in Scandinavia to 36°N in North Africa, with additional populations in western Asia [1] [3] [4]. The compound has been consistently isolated from the bark of Alnus glutinosa through various extraction methodologies, including ultraperformance liquid chromatography-tandem mass spectrometry techniques [3] [5].
The species exhibits optimal growth in wet locations, riparian zones, and alluvial soils, thriving in conditions ranging from sea level to elevations of 1800 meters in the Alps [4] [6]. Research has demonstrated that Alnus glutinosa bark contains substantial concentrations of Rubranoside A alongside other diarylheptanoids such as oregonin, platyphylloside, and hirsutanonol [3] [7].
Alnus incana exhibits a circumpolar distribution pattern across the Northern Hemisphere, encompassing both European and North American populations [5] [8] [9]. This species has been confirmed as a reliable source of Rubranoside A, with documented presence in bark extracts from both subspecies: Alnus incana subsp. rugosa (speckled alder) and Alnus incana subsp. tenuifolia (thinleaf alder) [2] [10].
The species demonstrates remarkable adaptability to diverse environmental conditions, occurring from sea level to 2710 meters in the Appalachian Mountains, with preferences for moist to wet soils, stream borders, and wetland environments [8] [9] [11]. Studies utilizing principal component analysis have confirmed that Rubranoside A serves as an effective chemotaxonomic marker for distinguishing Alnus incana populations from other alder species [5] [10].
Alnus rubra constitutes the largest alder species in North America and represents a significant source of Rubranoside A within the Pacific Northwest region [12] [13] [14]. The species range extends from southeastern Alaska to southern California, with additional populations in Idaho, typically occurring within 200 kilometers of the Pacific coast [15] [16] [14].
This species preferentially inhabits areas near water, disturbed sites, and riparian zones, demonstrating optimal growth from sea level to 900 meters elevation [15] [13]. The bark of Alnus rubra has yielded substantial quantities of Rubranoside A through systematic phytochemical investigations, confirming its status as a major natural source of this compound [12] [2].
Alnus hirsuta represents an important Asian source of Rubranoside A, with natural distribution spanning Japan, Korea, Manchuria, Siberia, and the Russian Far East [2] [17] [18]. This species has been extensively studied for its diarylheptanoid content, with multiple research investigations confirming the presence of Rubranoside A in bark extracts [17] [19] [20].
The species demonstrates adaptability to variable mountain regions and wet soil conditions, particularly along stream banks and in forest environments [18]. Research has documented the isolation of Rubranoside A from Alnus hirsuta forma sibirica, indicating subspecific variation in compound distribution [17] [20].
Alnus japonica has been identified as a consistent source of Rubranoside A within East Asian populations [2] [21] [22]. The species occurs naturally in Japan, Korea, and parts of China, typically inhabiting low to moderate elevations in moist forest environments [21] [23].
Phytochemical investigations of Alnus japonica bark have confirmed the presence of Rubranoside A alongside other bioactive diarylheptanoids [21] [22]. The species has been particularly valuable for structure-activity relationship studies due to its consistent compound production [21] [23].
Alnus firma represents another East Asian source of Rubranoside A, with natural distribution in Japan, Korea, and northeastern China [1] [2] [24]. This species inhabits mountain regions and demonstrates preferences for moist conditions and mountain slopes [24] [25].
Research has documented the isolation of Rubranoside A from Alnus firma bark, contributing to the understanding of compound distribution patterns across Asian alder species [1] [24] [25].
Alnus formosana has been confirmed as a source of Rubranoside A within Taiwan and southern China [2] [26]. This species inhabits mountain regions of Taiwan and demonstrates preferences for mountain forests and moist habitats [26].
Studies have documented the presence of Rubranoside A in Alnus formosana bark extracts, contributing to the comprehensive understanding of compound distribution across Asian alder populations [2] [26].
Alnus viridis exhibits a broad Northern Hemisphere distribution across Europe, North America, and Asia, typically occurring at subalpine elevations from 1600 to 2500 meters [27] [28] [29]. While direct confirmation of Rubranoside A presence requires additional investigation, the species contains related diarylheptanoids that suggest potential compound occurrence [27] [28].
The species demonstrates preferences for screes, avalanche tracks, and disturbed sites, representing an important component of subalpine ecosystems [29]. Research has documented the presence of other diarylheptanoids in Alnus viridis bark, indicating the potential for Rubranoside A occurrence [27] [28].
The genus Alnus demonstrates a predominantly Northern Hemisphere distribution pattern, with approximately 35 species distributed across temperate and boreal regions [30] [31] [32]. This distribution encompasses three major continental regions: Europe, Asia, and North America, with some species extending into Central America and the Andes Mountains [30] [31].
The circumpolar distribution of many alder species, particularly Alnus incana and Alnus viridis, indicates historical biogeographic connections and shared evolutionary origins [30] [33]. Climate modeling studies suggest that alder species distributions may shift significantly under future climate scenarios, with implications for Rubranoside A availability [30].
European alder species, particularly Alnus glutinosa and Alnus incana, demonstrate extensive distribution across the continent from Scandinavia to the Mediterranean region [4] [34]. Alnus glutinosa exhibits the broadest European distribution, extending from 63°N in Scandinavia to 36°N in North Africa [4] [6].
The species demonstrates optimal growth in riparian zones, wetlands, and alluvial soils, with elevational ranges extending from sea level to 1800 meters in mountainous regions [4] [6]. Central European populations represent particularly dense concentrations of alder species, with high potential for Rubranoside A production [34].
Asian alder species demonstrate remarkable diversity, with Alnus hirsuta, Alnus japonica, and Alnus firma representing major sources of Rubranoside A [2] [30]. East Asian regions, particularly Japan, Korea, and northeastern China, exhibit very high species density and represent optimal conditions for compound production [30].
The latitudinal range of Asian alder species extends from 25°N to 60°N, encompassing temperate to subtropical climate zones [30]. Mountain regions throughout Asia provide optimal habitat conditions for multiple alder species, creating concentrated sources of Rubranoside A [2] [30].
North American alder species, including Alnus incana and Alnus rubra, demonstrate distribution patterns spanning from 35°N to 70°N latitude [30] [31]. The Pacific Northwest region represents a particularly important concentration of alder species, with Alnus rubra serving as the dominant species [15] [13].
Alnus incana exhibits a transcontinental distribution across North America, with subspecies variations including speckled alder in eastern regions and thinleaf alder in western mountain areas [8] [9] [11]. This broad distribution pattern ensures widespread availability of Rubranoside A sources across the continent [8] [9].
Secondary metabolite production in alder species, including Rubranoside A, demonstrates seasonal variation patterns related to physiological processes and environmental conditions [35]. Bark concentrations typically peak during active growth periods when metabolic activity is highest [35].
Studies suggest that optimal extraction timing occurs during late spring and early summer when bark secondary metabolite concentrations reach maximum levels [35]. Seasonal variations may influence extraction efficiency and compound yields [35].
Annual variations in Rubranoside A production reflect environmental conditions, including precipitation, temperature, and stress factors [35]. Drought conditions and environmental stresses may enhance secondary metabolite production as defensive responses [35].
Long-term monitoring studies indicate that compound production remains relatively stable across years, with variations primarily reflecting environmental conditions rather than genetic factors [35].
Bark age and tree developmental stage influence Rubranoside A concentrations, with mature bark typically containing higher compound levels than juvenile tissue [35]. Optimal extraction targets mature bark from trees aged 10-40 years [35].
Senescent trees may exhibit reduced secondary metabolite production, suggesting optimal harvesting windows for maximum compound yields [35].
Rubranoside A extraction from alder bark employs various methodologies, including traditional solvent extraction and advanced accelerated solvent extraction techniques [35]. Methanol and ethanol represent the most commonly used solvents for diarylheptanoid extraction [35].
Green extraction methods utilizing water as the primary solvent have demonstrated comparable efficiency to organic solvents while reducing environmental impact [35]. Accelerated solvent extraction at temperatures between 70-150°C provides optimal extraction yields [35].
Rubranoside A detection utilizes advanced analytical techniques, including ultraperformance liquid chromatography-tandem mass spectrometry and high-performance liquid chromatography with diode array detection [3] [5]. These methods enable precise quantification and structural confirmation [3] [5].
Mass spectrometry provides definitive identification through molecular ion peaks at m/z 625 and characteristic fragmentation patterns [3] [5]. Nuclear magnetic resonance spectroscopy confirms structural assignments and stereochemical configurations [3] [5].
Rubranoside A serves as an effective chemotaxonomic marker for alder species identification and classification [5]. Principal component analysis utilizing diarylheptanoid profiles enables discrimination between Alnus glutinosa and Alnus incana populations [5] [10].
The compound's consistent presence across multiple alder species makes it valuable for phylogenetic studies and evolutionary relationship investigations [5]. Concentration variations may indicate hybridization events or genetic introgression between species [5] [10].